molecular formula C22H23NO5S3 B11650405 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester

2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester

Cat. No.: B11650405
M. Wt: 477.6 g/mol
InChI Key: PDPVGDTWQNZKME-UHFFFAOYSA-N
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Description

2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester is a complex organic compound with a unique structure that combines quinoline and dithiole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with a dithiole compound under specific conditions to form the final product.

    Quinoline Derivative Preparation: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Formation of the Dithiole Moiety: The dithiole component can be introduced via a reaction with dimethyl acetylenedicarboxylate and sulfur-containing reagents.

    Final Coupling Reaction: The quinoline and dithiole intermediates are coupled under controlled conditions, often using a base catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting the thioxo group to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and dithiole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structure.

Medicine

In medicine, research is focused on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The quinoline moiety can intercalate with DNA, while the dithiole ring can form covalent bonds with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid ethyl ester
  • 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid methyl ester

Uniqueness

What sets 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both quinoline and dithiole rings in a single molecule is relatively rare and offers a wide range of possible interactions and applications.

Properties

Molecular Formula

C22H23NO5S3

Molecular Weight

477.6 g/mol

IUPAC Name

dimethyl 2-(1-butanoyl-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C22H23NO5S3/c1-6-9-14(24)23-13-11-8-7-10-12(13)15(18(29)22(23,2)3)21-30-16(19(25)27-4)17(31-21)20(26)28-5/h7-8,10-11H,6,9H2,1-5H3

InChI Key

PDPVGDTWQNZKME-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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